molecular formula C32H42CdO8 B12651892 cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate CAS No. 94247-16-2

cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate

Cat. No.: B12651892
CAS No.: 94247-16-2
M. Wt: 667.1 g/mol
InChI Key: ZWJBHTNSSIAHIH-UHFFFAOYSA-L
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Description

Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is a cadmium carboxylate complex featuring a benzoate ligand substituted with a 6-methylheptoxycarbonyl group at the 2-position. This compound belongs to a class of metal-organic frameworks (MOFs) or coordination polymers, where cadmium ions are coordinated by carboxylate ligands.

Key structural features include:

  • Coordination geometry: Cadmium(II) ions commonly adopt tetrahedral, trigonal bipyramidal, or octahedral geometries in carboxylate complexes, depending on ligand substituents and reaction conditions .
  • Ligand effects: The 2-(6-methylheptoxycarbonyl) group may promote noncovalent interactions (e.g., van der Waals forces) that stabilize supramolecular assemblies, as observed in related cadmium benzoate derivatives .

Properties

CAS No.

94247-16-2

Molecular Formula

C32H42CdO8

Molecular Weight

667.1 g/mol

IUPAC Name

cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate

InChI

InChI=1S/2C16H22O4.Cd/c2*1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h2*5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;;+2/p-2

InChI Key

ZWJBHTNSSIAHIH-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate typically involves the reaction of cadmium salts with 2-(6-methylheptoxycarbonyl)benzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium chloride as the cadmium source. The 2-(6-methylheptoxycarbonyl)benzoic acid is added in stoichiometric amounts, and the reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Coordination Chemistry and Ligand Exchange

Cadmium carboxylate complexes exhibit dynamic coordination environments , with ligand exchange processes being a key feature.

2.1. Ligand Exchange Kinetics

  • Facile carboxylate exchange : NMR studies show rapid exchange between [TmBu]Cd(O₂CR) and RCO₂H, even at low temperatures. This exchange occurs via an associative mechanism , where the incoming carboxylic acid binds to the cadmium center before the existing ligand departs .

  • Thiocarboxylate derivatives : Thiocarboxylate ligands (e.g., SC(O)Ph) bind cadmium via sulfur atoms (κ¹ coordination), contrasting with carboxylates that typically coordinate through oxygen atoms (κ²) .

3.1. Common Cadmium Coordination Modes

Coordination Mode Example Structure Key Features
Bidentate carboxylate [TmBu]Cd(O₂CR)Two oxygen atoms from a single carboxylate bridge the cadmium center .
Polymeric structures [Cd₂(O₂CPh)₂(bicH₂)₂]ₙChains of cadmium centers linked by bridging carboxylate and polydentate ligands (e.g., bicine) .
Mixed ligand complexes [TmBu]Cd[κ¹-SC(O)Ph]Thiocarboxylate ligands bind monodentately via sulfur, while carboxylates coordinate bidentately .

3.2. Spectroscopic and Analytical Data

Property Value Reference
Molecular formula C₂₈H₂₄Cd₂O₈Cadmium benzoate cadmium
Molecular weight 713.3 g/molComputed by PubChem
IR ν(CO) ~1550–1580 cm⁻¹Thiocarboxylate complexes

Scientific Research Applications

Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in drug delivery systems, although its toxicity limits its applications.

    Industry: Utilized in the production of pigments, coatings, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate involves its interaction with cellular components. Cadmium ions can disrupt calcium homeostasis by mimicking calcium ions and interfering with calcium channels and pumps. This disruption can lead to oxidative stress, activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and epigenetic modifications. These effects contribute to the compound’s toxicity and potential carcinogenicity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cadmium Carboxylates

Compound Molecular Formula Molecular Weight (g/mol) Coordination Geometry Key Substituent Effects
Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate C₁₅H₁₈CdO₄ (estimated) ~350.7 (estimated) Likely 5-coordinate* Hydrophobic 6-methylheptoxycarbonyl group enhances steric hindrance
Cadmium oxalate (CdC₂O₄) CdC₂O₄ 200.43 Bridging bidentate Simpler oxalate ligand; forms polymeric networks
Cadmium 4-formylbenzoate Cd(C₈H₅O₃)₂ ~344.6 Variable (4–6 coordinate) Formyl group enables π-π stacking and luminescence

*Based on trends in [Tmᵇᵘᵗ]Cd-(O₂CR) complexes, where τ₅ five-coordinate geometries are common .

Key Observations:

Coordination Flexibility: Cadmium oxalate (CdC₂O₄) adopts bridging bidentate coordination, forming polymeric structures in the solid state but dissociating into monomers in solution . In contrast, the bulky 6-methylheptoxycarbonyl group in the target compound may favor monomeric or low-nuclearity assemblies due to steric constraints. Cadmium 4-formylbenzoate exhibits variable coordination (4–6), with the formyl group enabling emission properties absent in simpler carboxylates .

Self-Assembly: Noncovalent interactions (e.g., van der Waals forces from alkyl chains) may stabilize supramolecular structures, as seen in cadmium complexes with ancillary ligands .

Reactivity and Functional Properties

  • Thermal Stability : Bulky substituents (e.g., 6-methylheptoxycarbonyl) may enhance thermal stability by reducing lattice vibrations, a trend observed in sterically hindered MOFs .

Biological Activity

Cadmium(II) complexes, particularly those involving benzoate derivatives, have garnered significant attention due to their diverse biological activities, including antimicrobial properties and effects on cellular signaling pathways. This article provides a comprehensive overview of the biological activity of cadmium(II);2-(6-methylheptoxycarbonyl)benzoate, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Cadmium(II);2-(6-methylheptoxycarbonyl)benzoate is a coordination compound where cadmium is complexed with a benzoate ligand. The presence of the 6-methylheptoxycarbonyl group enhances its solubility and potentially its biological activity. Understanding the structural characteristics is crucial for elucidating its interactions within biological systems.

Biological Activity Overview

  • Antimicrobial Activity
    • Various cadmium complexes have shown promising antimicrobial properties. A study investigating cadmium(II) complexes containing benzoate derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
  • Cytotoxic Effects
    • Cadmium exposure is well-documented for its cytotoxic effects in various cell lines. Research indicates that cadmium(II) can induce apoptosis through the activation of MAP kinase pathways, particularly in human lung carcinoma cells . This activation leads to increased phosphorylation of specific proteins involved in cell growth regulation and apoptosis.
  • Genotoxicity
    • Cadmium compounds have been associated with genotoxic effects, including DNA strand breaks and chromosomal aberrations. Studies have demonstrated that cadmium chloride induces sister chromatid exchanges in mammalian cells, highlighting the potential mutagenic properties of cadmium complexes .

The biological activity of cadmium(II);2-(6-methylheptoxycarbonyl)benzoate can be attributed to several mechanisms:

  • MAP Kinase Activation : Cadmium ions activate mitogen-activated protein (MAP) kinases through distinct signaling pathways involving calcium-dependent protein kinases . This activation can lead to cellular responses such as inflammation and apoptosis.
  • Oxidative Stress : Cadmium exposure increases reactive oxygen species (ROS) production, contributing to oxidative stress within cells. This stress is implicated in various pathological conditions, including cancer .
  • Cellular Signaling Disruption : Cadmium interferes with normal cellular signaling pathways, potentially leading to dysregulation of cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into cadmium(II) complexes highlighted their effectiveness against multiple bacterial strains. The study reported minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL for various bacteria .
  • Cytotoxicity in Cancer Cells : In vitro studies on human lung carcinoma cells revealed that cadmium(II);2-(6-methylheptoxycarbonyl)benzoate induced significant cell death through apoptosis, with associated increases in MAP kinase activity .

Data Tables

Biological Activity Effect Observed Tested Organisms/Cells Reference
AntimicrobialSignificant inhibitionE. coli, S. aureus
CytotoxicityInduction of apoptosisHuman lung carcinoma cells
GenotoxicityDNA strand breaksMammalian cells

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